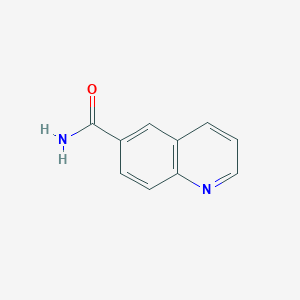
Quinoline-6-carboxamide
Descripción general
Descripción
Quinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline itself consists of a benzene ring fused with a pyridine ring.
Aplicaciones Científicas De Investigación
Quinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mecanismo De Acción
Target of Action
Quinoline-6-carboxamide primarily targets protein kinases (PKs) . PKs are crucial regulators of cell survival and proliferation, making them promising targets for cancer treatments .
Mode of Action
This compound derivatives interact with PKs, leading to significant changes in cell behavior . Specifically, these compounds have shown to induce apoptosis, a form of programmed cell death, by down-regulating Bcl-2 and up-regulating BAX and Caspase-3 . This interaction disrupts the normal function of PKs, thereby inhibiting cell survival and proliferation .
Biochemical Pathways
The interaction of this compound with PKs affects several biochemical pathways. The most notable is the induction of apoptosis. This process is initiated by extracellular or intracellular death signals, which trigger the activation of pro-Caspase and Caspase . The compound’s interaction with PKs leads to the down-regulation of Bcl-2, an anti-apoptotic protein, and the up-regulation of BAX and Caspase-3, pro-apoptotic proteins . This shift in protein expression triggers apoptosis, leading to cell death .
Pharmacokinetics
This means that these compounds can be effectively absorbed into the bloodstream when taken orally and are unlikely to affect the central nervous system .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in targeted cells . This leads to a decrease in cell survival and proliferation, particularly in cancer cells . The compound’s ability to selectively induce apoptosis in cancer cells while sparing normal cells makes it a promising candidate for cancer treatment .
Safety and Hazards
Quinoline-6-carboxamide has been classified under the GHS07 hazard pictogram . The hazard statements associated with this compound include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Direcciones Futuras
Quinoline-6-carboxamide has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . A new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Análisis Bioquímico
Biochemical Properties
Quinoline-6-carboxamide plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with metabotropic glutamate receptor type 1 (mGluR1), acting as an antagonist . This interaction inhibits the receptor’s activity, which is involved in the regulation of neurotransmitter release and synaptic plasticity. Additionally, this compound has been found to inhibit Pim-1 kinase, a protein kinase involved in cell survival and proliferation . This inhibition leads to the down-regulation of Bcl-2 and up-regulation of BAX and Caspase-3, promoting apoptosis in cancer cells .
Cellular Effects
This compound has been observed to exert significant effects on various types of cells and cellular processes. In cancer cells, it induces apoptosis by modulating the expression of apoptosis-related proteins such as Bcl-2, BAX, and Caspase-3 . This compound also affects cell signaling pathways, including those mediated by mGluR1, leading to alterations in gene expression and cellular metabolism . Furthermore, this compound has demonstrated anti-proliferative activity against several cancer cell lines, including MCF-7, CACO, HepG-2, and HCT-116 .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules and the subsequent modulation of their activity. As an mGluR1 antagonist, it binds to the receptor and prevents its activation by glutamate, thereby inhibiting downstream signaling pathways . Additionally, this compound inhibits Pim-1 kinase by binding to its active site, leading to the suppression of kinase activity and the induction of apoptosis . These interactions result in changes in gene expression and cellular function, contributing to the compound’s therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound maintains its stability under various conditions and exhibits consistent biological activity over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of mGluR1 and Pim-1 kinase, leading to prolonged anti-proliferative and pro-apoptotic effects in cancer cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit mGluR1 and Pim-1 kinase without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a key role in the oxidation of this compound, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are critical for the compound’s biological activity and therapeutic effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize predominantly in the cytoplasm, where it interacts with target proteins such as mGluR1 and Pim-1 kinase . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its biological activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-6-carboxamide can be achieved through various methods. One common approach involves the reaction of quinoline-6-carboxylic acid with ammonia or amines under suitable conditions. For instance, the reaction of quinoline-6-carboxylic acid with ammonia in the presence of a dehydrating agent like thionyl chloride can yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. These methods may include the use of microwave-assisted synthesis, solvent-free conditions, and green chemistry approaches to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-6-carboxylic acid.
Reduction: Reduction reactions can convert it to quinoline-6-carboxylate.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom of the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include quinoline-6-carboxylic acid, quinoline-6-carboxylate, and various substituted quinoline derivatives .
Comparación Con Compuestos Similares
Similar Compounds
- Quinoline-2-carboxamide
- Quinoline-4-carboxamide
- Quinoline-8-carboxamide
- Quinolone-3-carboxamide
- Arylcarboxamide derivatives
Uniqueness
Quinoline-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities. Compared to other quinoline carboxamides, it has shown higher selectivity and potency in inhibiting certain protein kinases, making it a promising candidate for anti-cancer drug development .
Propiedades
IUPAC Name |
quinoline-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9/h1-6H,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNAJWHTELQUJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40453374 | |
| Record name | Quinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5382-43-4 | |
| Record name | 6-Quinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-6-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40453374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | quinoline-6-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the key biological targets of Quinoline-6-carboxamide derivatives?
A1: this compound derivatives have been explored for various biological targets, including:
- Cannabinoid Receptors: These compounds exhibit potent and selective agonistic activity towards the Cannabinoid CB2 receptor. [, ] Research indicates that (R)-enantiomers tend to possess higher affinity for the CB2 receptor compared to (S)-enantiomers. [, ]
- Metabotropic Glutamate Receptor type 1 (mGluR1): Certain 2-substituted this compound derivatives demonstrate antagonistic activity against mGluR1. []
- Toll-like Receptor 2 (TLR2): Some dihydropyridine-quinolone carboxamides display agonistic activity towards TLR2. []
Q2: How does the structure of this compound influence its activity as a CB2 receptor agonist?
A2: The structure of this compound derivatives significantly impacts their CB2 receptor activity. Studies have demonstrated that specific structural modifications, such as the introduction of a chiral center, can lead to variations in binding affinity. For instance, the (R)-enantiomers of certain derivatives exhibit a greater affinity for the CB2 receptor compared to their (S)-counterparts. [, ]
Q3: Have any this compound derivatives demonstrated promising results in in vivo pain models?
A3: Yes, compound MT178, a specific this compound derivative, has demonstrated significant analgesic effects in various animal models of pain, including inflammatory and chronic pain. These effects are attributed to its selective activation of the CB2 receptor. []
Q4: Beyond pain management, what other therapeutic areas have been explored for this compound derivatives?
A4: Research has explored the potential application of this compound derivatives in several therapeutic areas:
- Antibacterial agents: Novel this compound and 2-chloroquinoline-4-carboxamide derivatives have shown promising antibacterial activity against Escherichia coli and Staphylococcus aureus. []
- Anticancer agents: Several studies investigate the anticancer properties of this compound derivatives. Notably, research has focused on bis(11-oxo-11H-indeno[1,2-b]quinoline-6-carboxamides) and their structure-activity relationships in the context of anticancer activity. []
- Corrosion inhibition: Certain this compound derivatives have shown potential as corrosion inhibitors for mild steel in acidic environments. [, ]
Q5: What are some of the challenges associated with the development of this compound derivatives as therapeutic agents?
A5: While Quinoline-6-carboxamides exhibit promising activity for various applications, challenges remain in their development as therapeutic agents. These include:
- Solubility and bioavailability: Some derivatives may exhibit limited solubility, potentially affecting their oral bioavailability. []
Q6: Are there any known Structure-Activity Relationship (SAR) trends for Quinoline-6-carboxamides?
A6: Yes, several studies have focused on understanding the SAR of this compound derivatives. These studies have revealed that modifications to the core structure, particularly at the 2nd position and the carboxamide moiety, significantly impact the compound's potency, selectivity, and overall biological activity. [, , , ] For instance, the presence of a 4-methoxy-substituted aromatic ring in the carboxamide portion appears to be beneficial for diuretic activity. []
Q7: What synthetic approaches are commonly employed for the synthesis of this compound derivatives?
A7: Common synthetic routes for this compound derivatives include:
- Amidation reactions: This involves reacting the corresponding quinoline-6-carboxylic acid with various amines in the presence of a coupling agent and a base. []
- Palladium-catalyzed aminocarbonylation: This method allows for the introduction of both amide and ketoamide functionalities at the 6th position of the quinoline core. []
Q8: How is computational chemistry being utilized in the research of this compound derivatives?
A8: Computational chemistry plays a crucial role in understanding and predicting the properties of these compounds. Techniques like QSAR modeling are employed to establish relationships between the structure of Quinoline-6-carboxamides and their biological activity, enabling the rational design of novel derivatives with improved profiles. []
Q9: What analytical techniques are used to characterize this compound derivatives?
A9: Various analytical techniques are employed to characterize and quantify this compound derivatives, including:
- Spectroscopic methods: This includes Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural elucidation. [, , , ]
- X-ray diffraction: Single-crystal X-ray diffraction is valuable for determining the three-dimensional structure of crystalline derivatives. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
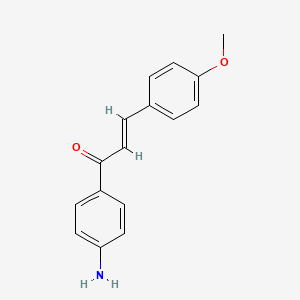
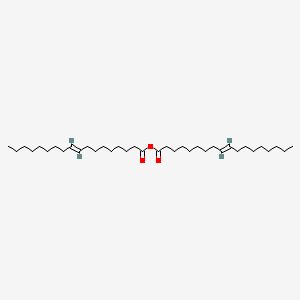
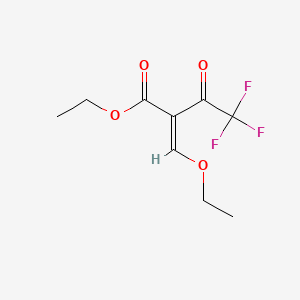
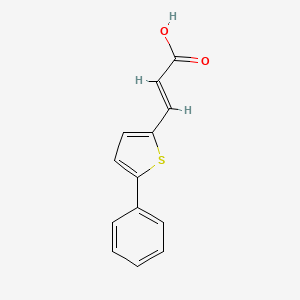
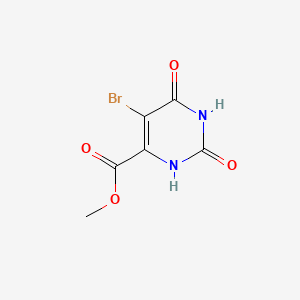

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)
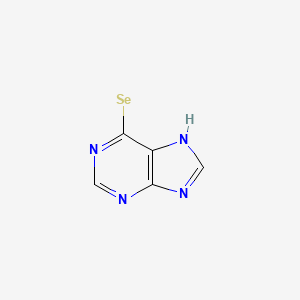
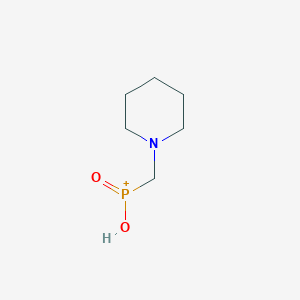
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)
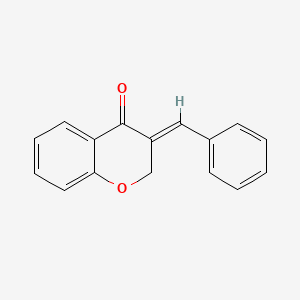
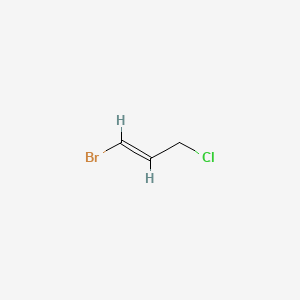
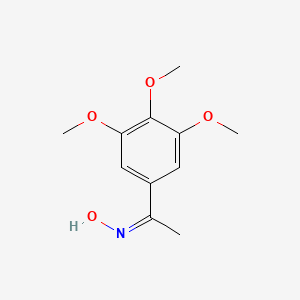
![1-cyano-N'-[4-(trifluoromethyl)anilino]-N-[4-(trifluoromethyl)phenyl]iminomethanimidamide](/img/structure/B1312324.png)
